1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone
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Overview
Description
1-(7-Methoxybenzoebenzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This specific compound is characterized by a methoxy group at the 7th position and an ethanone group at the 2nd position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(7-Methoxybenzoebenzofuran-2-yl)ethanone can be synthesized through the condensation of 7-methoxy-1-benzofuran-2-yl ethanone with aromatic aldehydes in a basic medium. For instance, the reaction with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate can yield the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
While specific industrial production methods for 1-(7-Methoxybenzoebenzofuran-2-yl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxybenzoebenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted benzofuran derivatives.
Scientific Research Applications
1-(7-Methoxybenzoebenzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological potential, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(7-Methoxybenzoebenzofuran-2-yl)ethanone is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Ethoxybenzo ebenzofuran-2-yl)ethanone : Contains an ethoxy group instead of a methoxy group .
2-Acetyl-7-methoxybenzofuran: Similar structure with an acetyl group at the 2nd position.
Uniqueness
1-(7-Methoxybenzoebenzofuran-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12O3 |
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Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-(7-methoxybenzo[e][1]benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C15H12O3/c1-9(16)15-8-13-12-5-4-11(17-2)7-10(12)3-6-14(13)18-15/h3-8H,1-2H3 |
InChI Key |
LSEFIHNEPNXGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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